molecular formula C16H13NO2 B8154183 Ethyl 6-(3-ethynylphenyl)picolinate

Ethyl 6-(3-ethynylphenyl)picolinate

Cat. No.: B8154183
M. Wt: 251.28 g/mol
InChI Key: RTJLUZDSYMIQIW-UHFFFAOYSA-N
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Description

Ethyl 6-(3-ethynylphenyl)picolinate is a picolinic acid derivative functionalized with an ethynylphenyl group at the 6-position of the pyridine ring.

Properties

IUPAC Name

ethyl 6-(3-ethynylphenyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-3-12-7-5-8-13(11-12)14-9-6-10-15(17-14)16(18)19-4-2/h1,5-11H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJLUZDSYMIQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-ethynylphenyl)picolinate typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 3-ethynylphenylboronic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to attach the 3-ethynylphenyl group to the picolinic acid ring. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Esterification: The resulting product is then esterified using ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of picolinic acid and 3-ethynylphenylboronic acid.

    Catalysis: Employing efficient catalytic systems to ensure high yield and purity.

    Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-ethynylphenyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form ethyl 6-(3-ethylphenyl)picolinate.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl 6-(3-ethylphenyl)picolinate.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3-ethynylphenyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(3-ethynylphenyl)picolinate involves its interaction with specific molecular targets. The ethynyl group allows for strong binding interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 6-position of the picolinate scaffold is a common site for functionalization. Key substituents and their impacts are summarized below:

Compound Substituent Key Structural Features Reference
Ethyl 6-(3-ethynylphenyl)picolinate 3-ethynylphenyl Ethynyl group enables alkyne-based reactions (e.g., Sonogashira coupling); aromatic π-system -
Ethyl 6-(2-chlorophenyl)picolinate 2-chlorophenyl Electron-withdrawing Cl enhances stability; potential for nucleophilic substitution
Ethyl 6-(hydroxymethyl)picolinate hydroxymethyl Polar group improves water solubility; reactive for further derivatization (e.g., oxidation)
Ethyl 6-((diethoxyphosphoryl)(hydroxy)methyl)picolinate phosphonate-hydroxy-methyl Phosphonate group enhances metal-binding capacity; used in kinase inhibition studies
Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate dichlorophenyl + methoxy Lipophilic Cl and methoxy groups increase logP; potential agrochemical applications
Ethyl 6-(3-ethoxyphenyl)picolinic acid 3-ethoxyphenyl Ethoxy group provides electron-donating effects; carboxylic acid enhances acidity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, ethynyl) increase electrophilicity at the pyridine ring, while electron-donating groups (e.g., methoxy) stabilize π-systems .
  • Reactivity : Ethynyl groups enable cross-coupling reactions (e.g., with azides in click chemistry), whereas hydroxymethyl and phosphonate groups are reactive in oxidation or phosphorylation pathways .

Yield Comparison :

  • Ethyl 6-(hydroxymethyl)picolinate: ~71% yield over two steps (hydrolysis and protection) .
  • Ethyl 6-(bromomethyl)picolinate hydrochloride: Similar brominated analogs show 84–94% yields .

Physicochemical Properties

Substituents critically influence solubility, stability, and logP:

Compound logP (Predicted) Solubility Stability
This compound ~3.5 (high) Low in water; soluble in DCM Stable under inert conditions; sensitive to oxidation
Ethyl 6-(hydroxymethyl)picolinate ~1.8 High in polar solvents Prone to oxidation; requires anhydrous storage
Ethyl 6-((diethoxyphosphoryl)methyl)picolinate ~2.2 Moderate in ethanol Hydrolytically stable at neutral pH
Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate ~4.0 Low in water Stable under ambient conditions

Notable Trends:

  • Lipophilicity : Aromatic and halogenated substituents (e.g., dichlorophenyl) increase logP, reducing aqueous solubility .
  • Polar Groups : Hydroxymethyl and phosphonate substituents enhance solubility in polar solvents but may require stabilization against degradation .

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